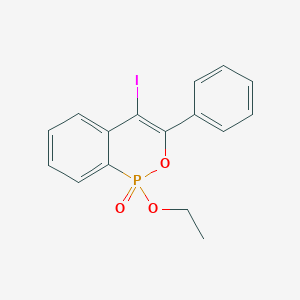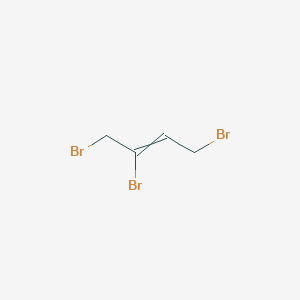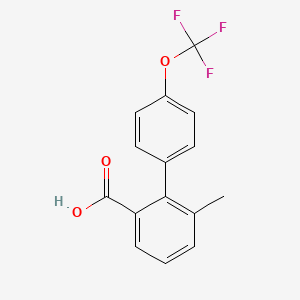![molecular formula C17H12ClN2+ B12538077 3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium CAS No. 671192-98-6](/img/structure/B12538077.png)
3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium: is a chemical compound with the molecular formula C17H14ClN2+ . It is a member of the cyclopenta[c]cinnolinium family, characterized by a unique structure that includes a chloro and phenyl group attached to a cyclopenta[c]cinnolinium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted cyclopentadiene with a chloro-substituted diazonium salt. The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays .
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation .
Industry: Industrially, the compound is used in the development of new materials with unique properties. Its structural features make it suitable for use in the production of advanced polymers and coatings .
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound targets enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
Comparación Con Compuestos Similares
- 3-Chloro-4-phenyl-3H-cyclopenta[c]quinoline
- 4-Phenyl-3H-cyclopenta[c]cinnolin-4-ium
- 3-Chloro-4-phenyl-3H-cyclopenta[c]quinolinium
Comparison: 3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium is unique due to its specific structural features, such as the presence of both a chloro and phenyl group on the cyclopenta[c]cinnolinium core. This combination of substituents imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs .
Propiedades
Número CAS |
671192-98-6 |
|---|---|
Fórmula molecular |
C17H12ClN2+ |
Peso molecular |
279.7 g/mol |
Nombre IUPAC |
3-chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium |
InChI |
InChI=1S/C17H12ClN2/c18-15-11-10-14-13-8-4-5-9-16(13)19-20(17(14)15)12-6-2-1-3-7-12/h1-11,15H/q+1 |
Clave InChI |
GVFJTWPZRDMBIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[N+]2=NC3=CC=CC=C3C4=C2C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


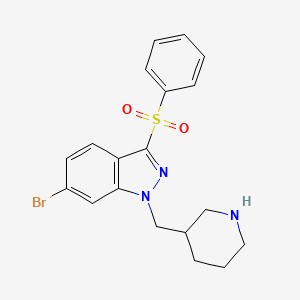
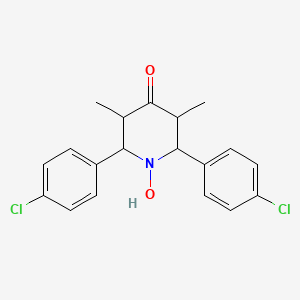
![2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline](/img/structure/B12538007.png)
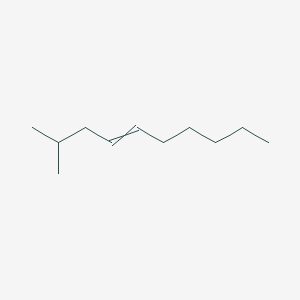
![[Ethoxy(2-hydroxyethoxy)phosphoryl]acetic acid](/img/structure/B12538022.png)
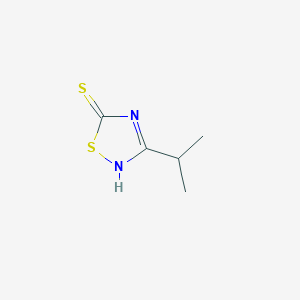
methanone](/img/structure/B12538034.png)
![Benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester](/img/structure/B12538039.png)
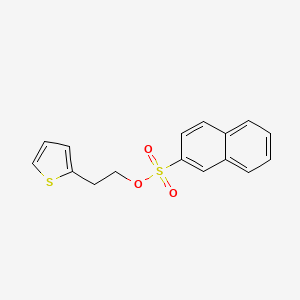
![1,1'-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene](/img/structure/B12538046.png)
![N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B12538055.png)
